3-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
3-(3-fluoro-4-methylphenyl)-1-3-(trifluoromethyl)benzylbenzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of benzothienopyrimidines This compound is characterized by its unique structure, which includes a benzothieno[3,2-d]pyrimidine core substituted with fluoro, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-fluoro-4-methylphenyl)-1-3-(trifluoromethyl)benzylbenzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the benzothieno[3,2-d]pyrimidine core, followed by the introduction of the fluoro, methyl, and trifluoromethyl substituents. Common synthetic routes include:
Cyclization Reactions: Formation of the benzothieno[3,2-d]pyrimidine core through cyclization of appropriate precursors.
Substitution Reactions: Introduction of fluoro, methyl, and trifluoromethyl groups using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-fluoro-4-methylphenyl)-1-3-(trifluoromethyl)benzylbenzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to lower oxidation states.
Substitution: Replacement of substituents with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce lower oxidation state compounds.
Scientific Research Applications
3-(3-fluoro-4-methylphenyl)-1-3-(trifluoromethyl)benzylbenzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-fluoro-4-methylphenyl)-1-3-(trifluoromethyl)benzylbenzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(3-fluoro-4-methylphenyl)-1-3-(trifluoromethyl)benzylbenzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both fluoro and trifluoromethyl groups
Properties
Molecular Formula |
C25H16F4N2O2S |
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Molecular Weight |
484.5 g/mol |
IUPAC Name |
3-(3-fluoro-4-methylphenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H16F4N2O2S/c1-14-9-10-17(12-19(14)26)31-23(32)22-21(18-7-2-3-8-20(18)34-22)30(24(31)33)13-15-5-4-6-16(11-15)25(27,28)29/h2-12H,13H2,1H3 |
InChI Key |
IEKQHXMMCGEPHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC(=CC=C5)C(F)(F)F)F |
Origin of Product |
United States |
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